(S)-1-N-Boc-2-Cyano-piperidine
Overview
Description
(S)-1-N-Boc-2-Cyano-piperidine is a chiral compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a cyano group at the second position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Boc-2-Cyano-piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-2-piperidone.
Protection of the Nitrogen Atom: The nitrogen atom of (S)-2-piperidone is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields (S)-1-N-Boc-2-piperidone.
Introduction of the Cyano Group: The cyano group is introduced at the second position of the piperidine ring through a nucleophilic substitution reaction. This can be achieved by treating (S)-1-N-Boc-2-piperidone with a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a phase transfer catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-N-Boc-2-Cyano-piperidine undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidines depending on the reactants used.
Scientific Research Applications
(S)-1-N-Boc-2-Cyano-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-2-Cyano-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-1-N-Boc-2-Cyano-piperidine: The enantiomer of (S)-1-N-Boc-2-Cyano-piperidine, which may exhibit different biological activities.
1-N-Boc-2-Cyano-pyrrolidine: A structurally similar compound with a five-membered ring instead of a six-membered piperidine ring.
1-N-Boc-2-Cyano-azepane: Another homologous compound with a seven-membered ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a cyano group. This combination of features makes it a valuable intermediate in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426584 | |
Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-44-5 | |
Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 242459-44-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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